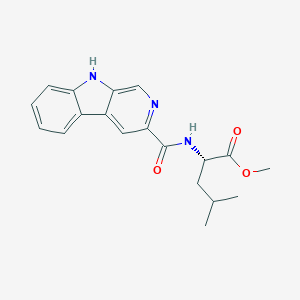

Leucinamide-beta-carboline-3-carboxylate methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-4-methyl-2-(9H-pyrido[3,4-b]indole-3-carbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-11(2)8-16(19(24)25-3)22-18(23)15-9-13-12-6-4-5-7-14(12)21-17(13)10-20-15/h4-7,9-11,16,21H,8H2,1-3H3,(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOFLACLODXZBA-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC)NC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149353 | |

| Record name | Leucinamide-beta-carboline-3-carboxylate methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110672-77-0 | |

| Record name | Leucinamide-beta-carboline-3-carboxylate methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110672770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucinamide-beta-carboline-3-carboxylate methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pictet-Spengler Reaction for Tetrahydro-β-Carboline Formation

The Pictet-Spengler reaction between tryptophan methyl ester and aldehydes (e.g., ethanal or 3,4-dimethoxybenzaldehyde) in acidic media forms 1,2,3,4-tetrahydro-β-carboline intermediates. For example, tryptophan methyl ester (9.96 mmol) reacts with 3,4-dimethoxybenzaldehyde (11.3 mmol) in sulfuric acid (0.2 M) under reflux for 10.5 hours, yielding a tetrahydro-β-carboline precursor. This step is critical for establishing the stereochemistry and substitution pattern of the β-carboline core.

Key Reaction Conditions

Oxidation to Aromatic β-Carboline

Oxidation of tetrahydro-β-carbolines to fully aromatic systems is achieved using potassium permanganate (KMnO₄) in tetrahydrofuran (THF). For instance, treatment of 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid methyl ester (4.09 mmol) with KMnO₄ (2.5 equiv) in anhydrous THF at room temperature for 12 hours affords 1-methyl-β-carboline-3-carboxylic acid methyl ester in 96.5% yield. The reaction proceeds via dehydrogenation, with MnO₂ byproducts removed by filtration.

Optimized Oxidation Protocol

Coupling of β-Carboline-3-Carboxylic Acid Methyl Ester with Leucinamide

Carboxylic Acid Activation

Prior to amide bond formation, the methyl ester is hydrolyzed to the free carboxylic acid using alkaline conditions (e.g., NaOH in methanol/water). The resulting β-carboline-3-carboxylic acid is activated via carbodiimide-mediated coupling. A representative protocol uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to generate the reactive acyl intermediate.

Amide Bond Formation with Leucinamide

The activated carboxylic acid reacts with leucinamide (H₂N-Leu-NH₂) under mild conditions. For example, combining β-carboline-3-carbonyl chloride (0.29 mmol) with leucinamide (0.29 mmol) in dimethylformamide (DMF) at 0°C for 30 minutes, followed by stirring at room temperature for 24 hours, yields the target amide. Purification via preparative thin-layer chromatography (TLC) ensures product homogeneity.

Coupling Reaction Parameters

| Component | Quantity/Condition | Source |

|---|---|---|

| Coupling Reagent | DCC (1.6 mmol) | |

| Catalyst | DMAP (catalytic) | |

| Solvent | Dichloromethane or DMF | |

| Temperature | 0°C → Room temperature | |

| Yield | 6–16% (similar analogs) |

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance coupling efficiency by stabilizing the acyl intermediate. Elevated temperatures (e.g., 40°C) reduce reaction times but may promote side reactions, necessitating a balance between speed and selectivity.

Catalytic Additives

Addition of 1-hydroxybenzotriazole (HOBt) minimizes racemization during amide formation, particularly for chiral centers in leucinamide.

Characterization and Analytical Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Leucinamide-beta-carboline-3-carboxylate methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of leucinamide-beta-carboline-3-carboxylate methyl ester involves its interaction with specific molecular targets and pathways. It is known to act on the GABA-A receptor complex, particularly at the benzodiazepine site. This interaction can lead to various physiological effects, including modulation of anxiety, memory, and seizure activity . The compound’s effects are mediated through its ability to act as an inverse agonist at the GABA-A receptor, leading to changes in neuronal excitability and neurotransmission .

Comparison with Similar Compounds

Methylamide-beta-carboline-3-carboxylate (compound 1)

Glycinamide-beta-carboline-3-carboxylate methyl ester (compound 2)

Structural Comparison

| Compound | Amino Acid Substituent | Ester Group | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Compound 1 | Methylamide | None | C₁₃H₁₁N₃O₂ | ~241.25 |

| Compound 2 | Glycinamide | Methyl ester | C₁₄H₁₃N₃O₃ | ~279.28 |

| Leucinamide derivative (compound 3) | Leucinamide | Methyl ester | C₁₉H₂₁N₃O₃ | 339.39 |

Key structural differences:

- Compound 1 lacks an ester group, featuring only a methylamide at the 3-carboxyl position.

- Compound 2 incorporates a glycine-derived amide and a methyl ester.

- Compound 3 substitutes glycine with bulky L-leucine , increasing steric hindrance .

Pharmacological Activity in Hippocampal Neurons

| Compound | Paired-Pulse Inhibition (PPI) Reduction | Population Spike (PS) Modulation | Anxiogenic Activity (In Vivo) |

|---|---|---|---|

| Compound 1 | Yes (5 µM, 15 min) | Increased PS amplitude | Likely |

| Compound 2 | Yes (5 µM, 15 min) | Induced additional PS | Confirmed |

| Leucinamide derivative (compound 3) | No effect | No effect | Not observed |

Mechanistic Insights :

- Compounds 1 and 2 enhance neuronal excitability by reducing GABAergic inhibition, consistent with beta-carboline-mediated GABAₐ receptor antagonism .

- The inactivity of compound 3 may stem from steric hindrance caused by the branched leucine side chain , preventing effective receptor binding .

Broader Context: Beta-Carboline Derivatives

Beyond the tested analogs, other beta-carboline derivatives exhibit varied bioactivities:

- β-Carboline-3-carboxylic acid N-methylamide (FG-7142) : A potent anxiogenic agent with a methylamide group, structurally akin to compound 1 .

- Tetrahydro-beta-carboline-3-carboxylic acid : A precursor in natural alkaloid synthesis with weaker receptor affinity due to saturation of the pyridine ring .

Research Implications and Limitations

- Structural-Activity Relationship (SAR): The leucinamide group in compound 3 introduces steric bulk that likely disrupts interactions with neuronal targets, highlighting the importance of amino acid substituent size in beta-carboline pharmacology .

- Limitations : Current evidence relies on a single hippocampal neuron assay . Further studies on other targets (e.g., serotonin receptors, MAO enzymes) are needed to fully characterize compound 3’s profile.

Biological Activity

Leucinamide-beta-carboline-3-carboxylate methyl ester, a derivative of beta-carboline, has gained attention for its diverse biological activities, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Overview of Beta-Carbolines

Beta-carbolines are a class of compounds known for their complex pharmacological profiles. They interact with several neurotransmitter systems, particularly the GABA-A receptor, where they can act as either agonists or antagonists depending on their chemical structure. The biological activity of beta-carbolines is influenced by their substituents, which can modulate their effects on learning, memory, and tumor proliferation.

This compound exhibits its biological effects primarily through modulation of the GABAergic system. Specifically, it acts as an inverse agonist at the benzodiazepine site of the GABA-A receptor, influencing neuronal excitability and synaptic transmission. This mechanism is crucial for understanding its potential therapeutic applications in anxiety disorders and cognitive enhancement.

Pharmacological Effects

- Cognitive Enhancement : Studies have shown that this compound enhances learning and memory in animal models. For instance, it has been reported to improve performance in retention tests when administered prior to training sessions, contrasting with the memory-impairing effects of traditional benzodiazepines like diazepam .

- Antitumor Activity : Recent investigations into beta-carboline derivatives have highlighted their potential as anticancer agents. In vitro studies demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (T47D), and prostate (PC-3) cancer cells . The mechanisms include induction of apoptosis and cell cycle arrest.

- Neuroprotective Effects : Some beta-carboline derivatives have shown promise in neuroprotection by increasing levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuron survival and function . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Learning Enhancement : In a study involving mice subjected to a brightness discrimination task, administration of this compound significantly improved learning outcomes compared to controls . This effect was mediated through interactions with benzodiazepine receptors.

- Antitumor Efficacy : A series of experiments evaluated the cytotoxic effects of this compound on PC-3 prostate cancer cells. The compound demonstrated an IC50 value indicating effective inhibition of cell growth and migration, suggesting its potential as a therapeutic agent in cancer treatment .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Reference |

|---|---|---|

| Cognitive Enhancement | Improves learning performance | |

| Antitumor Activity | Inhibits proliferation in PC-3 cells | |

| Neuroprotection | Increases BDNF levels |

Table 2: In Vitro Antitumor Activity

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 | >20 | Apoptosis induction |

| K562 | >15 | Cell cycle arrest |

| PC-3 | 9.86 | Inhibition of migration |

Q & A

Q. What are the established methodologies for synthesizing Leucinamide-beta-carboline-3-carboxylate methyl ester, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves coupling β-carboline-3-carboxylic acid derivatives with leucinamide via peptide bond formation, followed by esterification. Solid-phase peptide synthesis (SPPS) or enzymatic catalysis (e.g., using engineered transaminases) may optimize yield . Purity is assessed via HPLC with UV detection (λ = 254 nm) and confirmed by mass spectrometry (MS). For SPPS, trifluoroacetic acid (TFA) cleavage and subsequent purification via reverse-phase chromatography are critical .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming backbone structure and stereochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-MS (LC-MS) validates molecular weight and detects impurities. For methyl ester confirmation, saponification followed by GC-MS analysis of liberated methanol is recommended .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) monitored via HPLC. Lyophilized forms stored at -20°C in amber vials show prolonged stability. Degradation products (e.g., hydrolyzed esters) are identified using tandem MS/MS .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis yield of this compound?

- Methodological Answer : Taguchi design identifies critical parameters (e.g., catalyst concentration, temperature, solvent polarity). For esterification, a 4-factor L9 orthogonal array with ANOVA analysis prioritizes variables. Catalyst concentration (e.g., HATU/DIPEA) often contributes >75% to yield variance, requiring precise stoichiometric control .

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., ester hydrolysis in plasma). Validate bioactivity using:

- In vitro : Serum-free assays to minimize esterase interference.

- In vivo : Pharmacokinetic profiling (LC-MS/MS) to monitor intact compound levels.

Cross-reference with structural analogs (e.g., ethyl esters) to isolate esterase susceptibility .

Q. How can researchers design dose-response experiments to differentiate target-specific effects from off-target interactions?

- Methodological Answer : Use a dual approach:

- Target-based assays : Fluorescence polarization (FP) or Surface Plasmon Resonance (SPR) to measure binding affinity (KD).

- Phenotypic screens : High-content imaging with counter-screens against related targets (e.g., β-carboline kinases). EC50/IC50 ratios <10 suggest off-target effects. Include negative controls (e.g., scrambled peptides) .

Methodological Notes

- Data Reproducibility : Follow Beilstein Journal guidelines for experimental reporting: detail solvent systems, catalyst batches, and instrument calibration in supplementary files .

- Conflict Resolution : For GC-MS data inconsistencies (e.g., co-eluting peaks), employ orthogonal techniques like 2D-NMR or High-Resolution MS (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.